REACTION_CXSMILES
|
CO[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]([F:16])([F:15])[F:14])[CH:11]=2)[CH:6]=[CH:5][N:4]=1.P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:13]([F:16])([F:15])[F:14])[CH:11]=2)[CH:6]=[CH:5][N:4]=1
|
Name
|
|
Quantity
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50 mg
|
Type
|
reactant
|
Smiles
|
COC1=NC=CC2=CC=C(C=C12)C(F)(F)F
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Phosphorus oxychloride was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=CC=C(C=C12)C(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |